molecular formula C10H7NO4 B14268634 3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione CAS No. 155338-39-9

3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione

Cat. No.: B14268634
CAS No.: 155338-39-9
M. Wt: 205.17 g/mol
InChI Key: IHPXOPCECANAPM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C₁₀H₇NO₄ and a molecular weight of 205.167 g/mol This compound is known for its unique structure, which includes a cyclobutene ring substituted with hydroxy and hydroxyanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione typically involves the reaction of 2-aminophenol with squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted cyclobutene compounds .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

155338-39-9

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

3-hydroxy-4-(2-hydroxyanilino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H7NO4/c12-6-4-2-1-3-5(6)11-7-8(13)10(15)9(7)14/h1-4,11-13H

InChI Key

IHPXOPCECANAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=O)C2=O)O)O

Origin of Product

United States

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